Impromidine Hydrochloride

Cardiovascular Pharmacology Human Myocardium Inotropy

Impromidine hydrochloride is the gold-standard H2 receptor agonist for demanding research. Unlike histamine or dimaprit, it offers unmatched potency (10-30x higher), >1000-fold H2-over-H1 selectivity, and a well-characterized partial agonist profile for precise, reproducible receptor activation. Essential for human myocardium inotropic studies, gastric acid secretion assays (38x more potent in vivo), and species-dependent pharmacology. Choose impromidine to eliminate off-target noise and ensure translational validity in cardiovascular, gastric, and receptor signaling research.

Molecular Formula C14H26Cl3N7S
Molecular Weight 430.8 g/mol
CAS No. 65573-02-6
Cat. No. B1222721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImpromidine Hydrochloride
CAS65573-02-6
SynonymsHydrochloride, Impromidine
Impromidine
Impromidine Hydrochloride
Impromidine Oxalate (1:2)
Impromidine Trihydrochloride
SK and F 92676
SK and F-92676
SK and F92676
SKF 92676
SKF-92676
SKF92676
Trihydrochloride, Impromidine
Molecular FormulaC14H26Cl3N7S
Molecular Weight430.8 g/mol
Structural Identifiers
SMILESCC1=C(N=CN1)CSCCNC(=NCCCC2=CN=CN2)N.Cl.Cl.Cl
InChIInChI=1S/C14H23N7S.3ClH/c1-11-13(21-10-19-11)8-22-6-5-18-14(15)17-4-2-3-12-7-16-9-20-12;;;/h7,9-10H,2-6,8H2,1H3,(H,16,20)(H,19,21)(H3,15,17,18);3*1H
InChIKeyHNQSXVXPLCRZNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Impromidine Hydrochloride (CAS 65573-02-6): Potency, Selectivity, and Differentiation as a Histamine H2 Receptor Agonist


Impromidine hydrochloride is a highly potent and selective histamine H2 receptor agonist, distinguished by its unique guanidine structure bearing two distinct imidazole-containing side chains [1]. It was developed as an investigational agent (SK&F 92676) and is primarily utilized as a pharmacological tool to probe H2 receptor-mediated physiological responses [2]. Its extreme potency and well-characterized selectivity profile make it a critical reagent for studies requiring robust, receptor-specific activation without the confounding off-target effects common to less selective agonists or endogenous ligands.

Why Impromidine Cannot Be Replaced by Other H2 Agonists for Specialized Research and Procurement


While histamine and other in-class H2 agonists like dimaprit and amthamine activate the same receptor, they exhibit distinct potency, efficacy, and selectivity profiles that preclude simple substitution. Impromidine's unique structural features confer a combination of properties—specifically, its high potency, partial agonist behavior in certain tissues, and distinct species-dependent pharmacology—that are not replicated by other commercially available H2 agonists [1]. Direct comparative studies demonstrate that substituting impromidine with a less potent or differently efficacious agonist would lead to quantitatively and qualitatively different experimental outcomes, undermining the reproducibility and validity of research in cardiovascular pharmacology, gastric physiology, and receptor signaling [2].

Head-to-Head Quantitative Evidence for Impromidine Hydrochloride Selection


Cardiac Inotropy: 10-30x More Potent than Histamine and Amthamine in Human Myocardium

In a direct head-to-head comparison on isolated, electrically-driven human pectinate muscle segments, impromidine demonstrated 10-30 times greater positive inotropic activity than both histamine and amthamine, establishing its superior potency in a clinically relevant human tissue model [1]. However, its maximum achievable effect was significantly lower than that of histamine, classifying it as a partial agonist in this system. This contrasts with dimaprit, which matched histamine's efficacy but was 10 times less potent [1].

Cardiovascular Pharmacology Human Myocardium Inotropy H2 Receptor

Species-Specific H2 Receptor Agonism: Differential Potency and Efficacy Between Guinea Pig and Human Receptors

Impromidine exhibits a clear species-dependent pharmacology. In recombinant receptor assays, impromidine and its derived guanidines are more potent and efficacious agonists at the guinea pig histamine H2 receptor (gpH2R) compared to the human H2 receptor (hH2R) [1]. This finding is critical for experimental design and data interpretation when translating between animal models and human systems. No such explicit, quantitative species-selectivity data is available for other H2 agonists like dimaprit or amthamine in this context.

Receptor Pharmacology Species Selectivity GTPase Assay H2 Receptor

Functional Agonist Profile: A Partial Agonist on Human Ventricle Versus a Full Agonist in Other Tissues

Impromidine's functional profile is tissue-dependent. In human isolated left ventricular preparations, it acts as a partial agonist, achieving a maximum inotropic response that is markedly and significantly less than that of histamine [1]. This contrasts with its behavior in other systems, such as the guinea pig gallbladder, where it can behave as a full agonist [2]. This partial agonism is a key differentiating factor from a full agonist like amthamine, which produces the same maximum effect as histamine in human myocardium.

Receptor Pharmacology Partial Agonism Human Ventricle Inotropy

In Vivo Potency: 38x More Potent than Histamine in Stimulating Gastric Acid Secretion

In a direct comparative study in conscious gastric fistula dogs, impromidine was found to be approximately 38 times more potent than histamine in stimulating gastric acid secretion, with ED50 values of 3.8 nmol/kg·hr and 145 nmol/kg·hr, respectively [1]. It also proved 30 times more potent in raising heart rate (ED50 of 5.6 vs. 172 nmol/kg·hr) [1]. Importantly, impromidine achieved the same maximum effect on these parameters as histamine, confirming its high efficacy in this in vivo model.

Gastroenterology Gastric Physiology In Vivo Canine Model

Selectivity Profile: Over 1,000-Fold Selectivity for H2 over H1 Receptors

A cornerstone of impromidine's utility is its exceptional selectivity for the H2 receptor. Multiple sources report a selectivity ratio for H2 over H1 receptors of greater than 1000:1 [1]. This is a dramatic improvement over histamine, which is non-selective, and distinguishes impromidine from other H2 agonists that may have significant H1 or other off-target activities at higher concentrations. This high degree of specificity is crucial for isolating H2-mediated responses.

Receptor Selectivity H2 Receptor Off-Target Activity Pharmacology

Clinical Utility: Equivalent Gastric Acid Stimulation with Fewer Side Effects vs. Pentagastrin

In human clinical studies, impromidine (10 µg/kg/h i.v.) produced a near-maximal gastric acid secretory response that was not significantly different from that of pentagastrin (6 µg/kg/h i.v.) in both healthy volunteers and peptic ulcer patients [1]. Crucially, impromidine administration was associated with a lower incidence of adverse effects; headache occurred less frequently than with histamine, and it did not cause the nausea and abdominal discomfort associated with pentagastrin [1].

Clinical Pharmacology Gastric Acid Secretion Diagnostic Test Peptic Ulcer

Procurement-Driven Application Scenarios for Impromidine Hydrochloride


Investigating Cardiac H2 Receptor Function in Human Tissue

For researchers studying the direct inotropic effects of H2 receptor activation on human myocardium, impromidine is the agonist of choice. Its 10- to 30-fold higher potency compared to histamine [6] and its well-defined partial agonist profile [5] enable precise control over receptor activation, making it an indispensable tool for mechanistic studies in cardiovascular pharmacology and disease models where human tissue is used.

Characterizing Species-Specific H2 Receptor Pharmacology

In drug discovery programs where results from animal models must be translated to human biology, impromidine serves as a unique probe. Its documented, higher potency at the guinea pig versus human H2 receptor [6] provides a critical control for assessing species-dependent pharmacology of novel H2 receptor-targeting compounds and for calibrating in vivo assays that utilize guinea pig models.

Validating H2 Receptor-Mediated Gastric Acid Secretion Assays

Impromidine is a gold standard for in vivo and ex vivo studies of gastric physiology. Its 38-fold greater potency than histamine in stimulating acid secretion in conscious dogs [6] and its ability to achieve equivalent acid output to pentagastrin in humans with fewer side effects [5] make it the optimal agent for dose-response studies, evaluating antisecretory drugs, and probing parietal cell function in both animal models and clinical research.

Developing High-Selectivity H2 Receptor Signaling Assays

When establishing cellular or biochemical assays for H2 receptor function (e.g., cAMP accumulation), minimizing off-target activity is paramount. Impromidine's documented >1000-fold selectivity for H2 over H1 receptors [6] provides a clean, receptor-specific stimulus. This reduces assay noise and allows for more confident identification of H2-mediated signaling events compared to using less selective agonists like histamine or dimaprit.

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